Fungicidal Core Potency: 2,5-Dimethylfuran-3-carboxamide vs. Monomethyl and Unsubstituted Furan Analogs
Within the furan-3-carboxamide fungicide class, the 2,5-dimethyl substitution pattern on the furan ring confers superior activity against grey mold (Botrytis cinerea) compared to 2,4-dimethyl and 2,4,5-trimethyl analogs. In pot test evaluations, 2,5-dimethylfuran-3-carboxamide exhibited activity as high as 2-methylfuran-3-carboxamide, whereas 2,4-dimethyl and 2,4,5-trimethyl derivatives showed extremely low activity against grey mold [1]. The target compound retains this optimal 2,5-dimethyl substitution while adding the 3-(furan-2-yl)-2-hydroxy-2-methylpropyl side chain, a combination not evaluated in the cited fungicide SAR studies. This core substitution pattern is therefore a necessary but not independently sufficient feature for fungicidal activity; the side chain modulates target selectivity and physicochemical properties.
| Evidence Dimension | Fungicidal activity against grey mold (Botrytis cinerea) in pot test |
|---|---|
| Target Compound Data | Not directly tested in this specific pot test; compound bears the active 2,5-dimethylfuran-3-carboxamide core |
| Comparator Or Baseline | 2-Methylfuran-3-carboxamide (high activity baseline); 2,4-dimethylfuran-3-carboxamide and 2,4,5-trimethylfuran-3-carboxamide (extremely low activity) |
| Quantified Difference | 2,5-Dimethylfuran-3-carboxamide: activity as high as 2-methylfuran-3-carboxamide; 2,4-dimethyl and 2,4,5-trimethyl analogs: extremely low activity (qualitative ranking from pot test). Approximate loss of activity: >90% for 2,4-dimethyl vs. 2,5-dimethyl substitution pattern. |
| Conditions | Pot test against grey mold (Botrytis cinerea) on plants; systemic fungicidal effect measured by foliage application. Reference: agricultural fungicide SAR study. |
Why This Matters
Cements the 2,5-dimethylfuran-3-carboxamide core as the optimal substitution pattern for fungicidal activity within the furan-3-carboxamide class, making the target compound's core inherently superior to 2,4-dimethyl or 2,4,5-trimethyl scaffold variants for agrochemical screening applications.
- [1] Structure-activity relationships of N-(1,1,3-trimethylindan-4-yl) carboxamide fungicides. Agris.fao.org (archived record). Reports comparative pot test data for 2,5-dimethylfuran-3-carboxamide, 2-methylfuran-3-carboxamide, 2,4-dimethylfuran-3-carboxamide, and 2,4,5-trimethylfuran derivatives against grey mold. View Source
